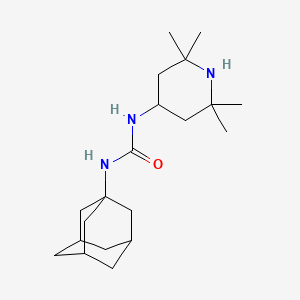

N-1-adamantyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea

Descripción general

Descripción

“N-1-adamantyl-N’-(2,2,6,6-tetramethyl-4-piperidinyl)urea” is a chemical compound. It is part of the peptidomimetic, 1-adamantyl-substituted, and flex-het classes of retinoid-derived molecules . These molecules are originally derived from all-trans-retinoic acid and its synthetic analogues .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient continuous-flow process has been reported for the synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA) . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA in 85% isolated yield .Aplicaciones Científicas De Investigación

Inhibitors of Soluble Epoxide Hydrolase

Research has shown that certain 1,3-disubstituted ureas with a piperidyl moiety, including derivatives related to N-1-adamantyl-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea, are effective inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors have been found to improve pharmacokinetic parameters significantly compared to previous adamantane-based inhibitors. One such compound demonstrated a substantial increase in potency and a reduction in hyperalgesia in vivo, suggesting potential therapeutic applications in managing inflammatory pain and possibly other conditions where sEH is implicated (Rose et al., 2010).

Antimicrobial and Anti-Proliferative Activities

Another area of interest is the antimicrobial and anti-proliferative activities of adamantane-containing compounds. Novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been synthesized and evaluated for their antimicrobial activities against a range of bacteria and fungi, including Candida albicans. Additionally, these compounds displayed significant anti-proliferative activity against various human tumor cell lines, highlighting their potential as templates for developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).

Novel Synthesis Methods and Mechanistic Insights

Research into the synthesis and rearrangement of adamantane derivatives has led to novel methods for creating bioactive compounds. For instance, the development of a three-step synthesis method for 6-amino-2,3-dihydro-4-pyridinones from homoallylamines, involving an innovative rearrangement step, has provided new insights into the synthesis of pharmacologically relevant compounds (Kuznetsov et al., 2016).

Pharmacokinetics and Metabolic Stability

The pharmacokinetics and metabolic stability of sEH inhibitors, particularly those with adamantyl or trifluoromethoxyphenyl groups, have been extensively studied in both in vitro and in vivo models. These studies have identified compounds with high plasma concentrations and long half-lives, suggesting their suitability for further development into therapeutic agents (Tsai et al., 2010).

Activation of Isocyanates and Carbon Dioxide

The activation of isocyanates and carbon dioxide by monomeric aluminium hydrazide illustrates the potential of adamantane derivatives in catalyzing chemical reactions. This research has opened new avenues for the use of these compounds in synthesizing carbamate and urea derivatives, which are valuable in various chemical industries (Hengesbach et al., 2013).

Propiedades

IUPAC Name |

1-(1-adamantyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35N3O/c1-18(2)11-16(12-19(3,4)23-18)21-17(24)22-20-8-13-5-14(9-20)7-15(6-13)10-20/h13-16,23H,5-12H2,1-4H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNFAYJFSCSVOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)NC23CC4CC(C2)CC(C4)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,1,3-benzoxadiazol-5-ylmethyl)[1-methyl-3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B4065880.png)

![N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide](/img/structure/B4065890.png)

![methyl 2-({[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B4065895.png)

![N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4065926.png)

![1-(diethylamino)-3-[2-methoxy-5-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4065931.png)

![4-Chloro-N-{2-[4-(4-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methyl-benzyl)-benzenesulfonamide](/img/structure/B4065938.png)

![2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4065950.png)

![N-(3,4-dimethylphenyl)-2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065953.png)

![N-allyl-5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4065970.png)

![4-ethyl-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4065980.png)

![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}methanamine](/img/structure/B4065985.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methylbenzamide](/img/structure/B4065991.png)